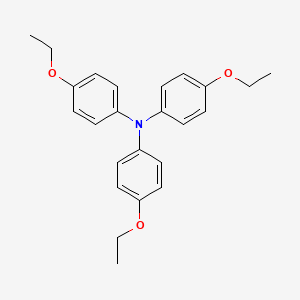
4-Ethoxy-N,N-bis(4-ethoxyphenyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxy-N,N-bis(4-ethoxyphenyl)aniline is an organic compound with the molecular formula C22H27NO2 It is characterized by the presence of ethoxy groups attached to the phenyl rings and an aniline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-N,N-bis(4-ethoxyphenyl)aniline typically involves the reaction of 4-ethoxyaniline with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethoxy-N,N-bis(4-ethoxyphenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Ethoxy-N,N-bis(4-ethoxyphenyl)aniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Ethoxy-N,N-bis(4-ethoxyphenyl)aniline involves its interaction with specific molecular targets. The ethoxy groups and the aniline core allow the compound to interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methoxy-N,N-bis(4-methoxyphenyl)aniline
- 4-Ethoxy-N,N-bis(4-methoxyphenyl)aniline
- 4-Propoxy-N,N-bis(4-ethoxyphenyl)aniline
Uniqueness
4-Ethoxy-N,N-bis(4-ethoxyphenyl)aniline is unique due to the presence of ethoxy groups, which impart distinct chemical properties compared to its analogs. These properties include higher solubility in organic solvents and different reactivity patterns in chemical reactions .
Propiedades
Número CAS |
64142-43-4 |
|---|---|
Fórmula molecular |
C24H27NO3 |
Peso molecular |
377.5 g/mol |
Nombre IUPAC |
4-ethoxy-N,N-bis(4-ethoxyphenyl)aniline |
InChI |
InChI=1S/C24H27NO3/c1-4-26-22-13-7-19(8-14-22)25(20-9-15-23(16-10-20)27-5-2)21-11-17-24(18-12-21)28-6-3/h7-18H,4-6H2,1-3H3 |
Clave InChI |
WEELVNVVIDLPLV-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)N(C2=CC=C(C=C2)OCC)C3=CC=C(C=C3)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















